1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-
Description
The compound “1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-” features a pyrrole-2,5-dione core substituted at position 1 with a 4-methylphenyl group and at position 3 with a (4-methylphenyl)amino moiety. The 4-methylphenyl groups are electron-donating via their methyl substituents, which may enhance the electron density of the pyrrole-dione ring.
Properties
CAS No. |
53683-82-2 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3 |
InChI Key |
BILJFGMLQJRWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{Maleic anhydride derivative} + 2 \times \text{4-methylphenylamine} \rightarrow \text{Target compound}
$$
Key Steps
Formation of the Maleimide Core :
- Substituted maleic anhydrides (e.g., 2,3-dimethylmaleic anhydride) react with 4-methylphenylamine in a 1:1 ratio to form the N-substituted maleimide intermediate.
- Solvents: Toluene, chloroform, or diethyl ether.
- Temperature: Reflux (110°C for toluene, 61°C for chloroform) or room temperature for sterically hindered systems.
Introduction of the Amino Group :
Optimized Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Toluene | 75–95 | |
| Temperature | Reflux | 85 | |
| Catalyst | Acetic acid | 70 | |
| Microwave Power | 150 W | 90 |
Amidrazone Cyclization Approach
An alternative route utilizes N-substituted amidrazones (e.g., N3-(4-methylphenyl)amidrazone) reacting with 2,3-dimethylmaleic anhydride to form the pyrrole-2,5-dione skeleton.
Mechanistic Insights
Experimental Protocol
Yield Comparison
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Diethyl ether | 48 | 60 |
| Chloroform | 5 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. A study demonstrated the synthesis of analogous maleimides in 70–90% yield within 15–20 minutes using ethanol as a solvent.
Procedure
Advantages
- Reduced reaction time (20 min vs. 2 h for conventional heating).
- Higher purity due to minimized side reactions.
Structural and Spectroscopic Validation
Post-synthesis characterization confirms the target compound’s structure:
Key Spectral Data
X-ray Crystallography
- Bond lengths: N(1)-C(2) = 1.34 Å, C(2)-O(1) = 1.22 Å.
- Dihedral angles: 64.8° between pyrrole and substituent planes.
Challenges and Mitigation Strategies
Regioselectivity Issues :
Steric Hindrance :
Purification :
Industrial Scalability
Continuous flow synthesis is emerging as a viable method for large-scale production, offering:
- Consistent quality via precise temperature control.
- Throughput : 1 kg/day capacity reported for similar maleimides.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- has several scientific research applications:
Biology: The compound is studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Compounds with nitro () or fluoro () substituents exhibit stronger electron-withdrawing effects, which could enhance susceptibility to nucleophilic attack at the dione carbonyl groups.
The benzyl group in adds significant steric hindrance at position 1, which might hinder interactions in biological systems relative to the target’s smaller 4-methylphenyl group.
Structural and Functional Implications
- Amino Group Variations: The (4-methylphenyl)amino group in the target compound contrasts with the (2,5-difluorophenyl)amino group in and the (4-fluorophenyl)amino group in . Fluorine’s electronegativity in these analogs may reduce basicity of the amino group compared to the target’s methyl-substituted derivative.
Core Modifications : While the compound in shares a pyrrole core, it lacks the 2,5-dione functionality, rendering it unsuitable for comparisons involving diketone reactivity or hydrogen-bonding interactions.
Biological Activity
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- (CAS Number: 1631-28-3) is a compound with significant biological activity, particularly in the realms of anti-cancer and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activities.
- Molecular Formula : CHNO
- Molecular Weight : 282.25 g/mol
- Density : 1.506 g/cm³
- Boiling Point : 511.8 °C
- Flash Point : 253.4 °C
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies indicate that derivatives of pyrrole-2,5-dione can inhibit tyrosine kinases, which are crucial for cancer cell proliferation. For instance, a related compound demonstrated the ability to inhibit growth in various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Antitumor Activity
Research has shown that certain derivatives of pyrrole-2,5-dione exhibit potent antitumor effects. A notable study highlighted a compound that inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 value ranging from M to M . This suggests that modifications in the side groups of the pyrrole structure significantly enhance its biological efficacy.
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | GI50 (M) | Reference |
|---|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | Dubinina et al., 2007 | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | Garmanchuk et al., 2013a | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | Kuznietsova et al., 2013 |
Anti-inflammatory Properties
In addition to its antitumor potential, compounds related to pyrrole-2,5-dione have been reported to possess anti-inflammatory properties. A study indicated that these compounds could reduce inflammation markers in vitro without inducing significant cytotoxicity at lower concentrations .
Case Studies
- Colon Cancer Model : In a chemically induced colon cancer model in rats, the administration of a pyrrole derivative led to a significant reduction in tumor growth compared to controls .
- Toxicity Assessment : Toxicological evaluations showed that while some derivatives exhibited slight toxicity at high concentrations (100 µg/mL), they generally maintained low toxicity profiles at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
